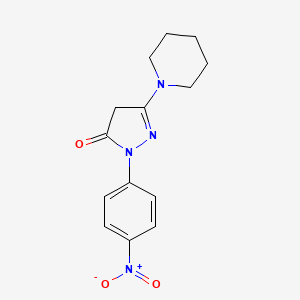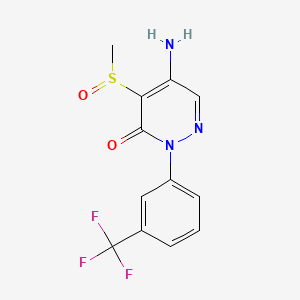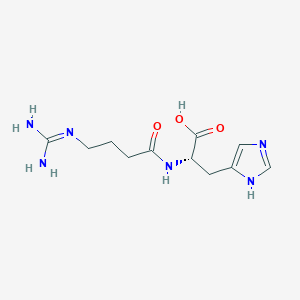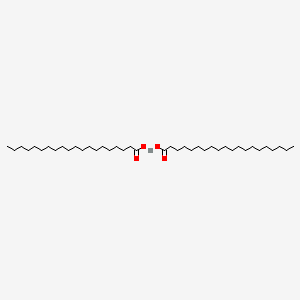
4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding tetrahydropyrimidines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, interaction with DNA, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxo-4-thiazolidinone: Another thioxo-containing heterocycle with potential biological activities.
Pyrimidin-4(1H)-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thioxo group and the phenyl ring can impart distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
59669-78-2 |
|---|---|
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
GNVUTPLAOCQOML-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)N(C1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


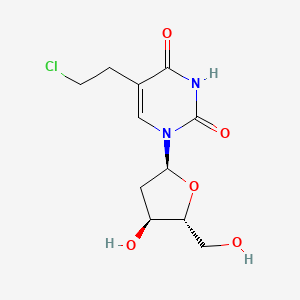
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
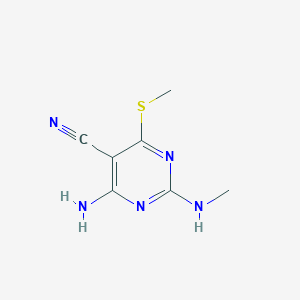

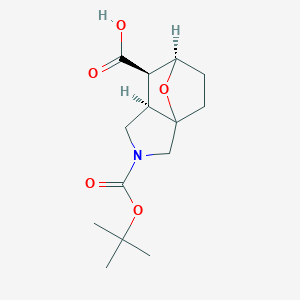
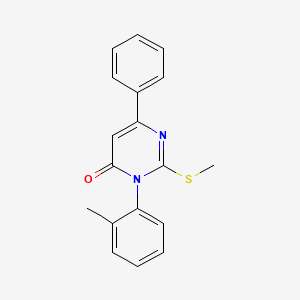
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
